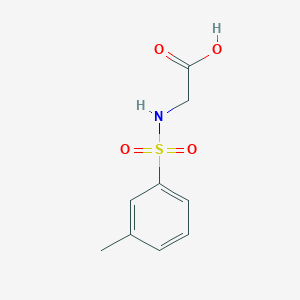

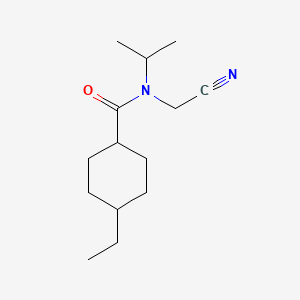

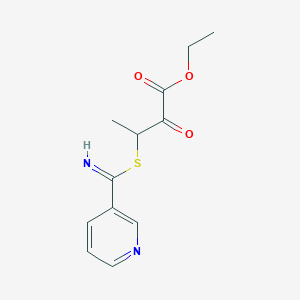

![molecular formula C24H19N3 B2425505 1,3-双(4-甲基苯基)-1H-吡唑并[4,3-c]喹啉 CAS No. 901245-63-4](/img/structure/B2425505.png)

1,3-双(4-甲基苯基)-1H-吡唑并[4,3-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinoline and its derivatives are widely recognized in the field of medicinal chemistry due to their diverse pharmacological effects . They have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .

Synthesis Analysis

The synthesis of similar compounds often involves cyclization of diamine derivatives with sulfonium salts . The ring formation reaction between diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .

Molecular Structure Analysis

The molecular structure of similar compounds is often verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the yield, melting point, and NMR data can provide valuable information about the compound .

作用机制

Target of Action

Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . These compounds are known to interact with specific proteins or enzymes in the parasites, disrupting their normal functions .

Mode of Action

A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) of the leishmania parasite, characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to disruption of the parasite’s normal functions.

Biochemical Pathways

Similar compounds have been shown to interfere with the life cycle of parasites such as leishmania and plasmodium

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities . For instance, one such compound displayed superior antipromastigote activity, being more active than standard drugs .

实验室实验的优点和局限性

1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several advantages for lab experiments, including its selective cytotoxicity to cancer cells, its ability to induce apoptosis and cell cycle arrest, and its potential for the treatment of inflammatory and viral diseases. However, there are also some limitations to its use, including its limited solubility in water and its potential for off-target effects.

未来方向

There are several future directions for the research and development of 1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline. One potential direction is to investigate its potential for combination therapy with other anti-cancer drugs, which may enhance its anti-tumor activity. Another direction is to explore its potential for the treatment of inflammatory and viral diseases, which may expand its therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of 1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline and to optimize its synthesis and purification methods for improved yield and purity.

合成方法

1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can be synthesized using a multi-step process involving the reaction of 4-methylbenzaldehyde with malononitrile, followed by cyclization with hydrazine hydrate and subsequent reaction with 4-methylphenylhydrazine. The final product is obtained through a purification process using column chromatography. The purity and yield of 1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can be optimized by adjusting the reaction conditions and purification methods.

科学研究应用

抗利什曼原虫和抗疟疾活性

含有吡唑的化合物,例如1,3-双(4-甲基苯基)-1H-吡唑并[4,3-c]喹啉,以其多种药理作用而闻名,包括有效的抗利什曼原虫和抗疟疾活性 . 例如,化合物 13,一种肼偶联的吡唑衍生物,表现出优异的抗前鞭毛体活性,其活性比标准药物米替福辛和两性霉素 B 去氧胆酸盐高 174 倍和 2.6 倍 . 此外,目标化合物 14 和 15 对伯氏疟原虫表现出更好的抑制作用,分别抑制了 70.2% 和 90.4% .

分子对接研究

已经对这些化合物进行了分子对接研究,以证明它们在体外对前鞭毛体的有效活性。 例如,化合物 13 在 LmPTR1 口袋(活性位点)中具有理想的拟合模式,其特征在于较低的结合自由能 .

频哪醇硼酸酯的原脱硼反应

1,3-双(4-甲基苯基)-1H-吡唑并[4,3-c]喹啉可用于利用自由基方法催化 1°、2° 和 3° 烷基硼酸酯的原脱硼反应 . 该过程与马特森 -CH2- 同系化配对,从而实现形式上的反马氏烯烃加氢甲基化 .

α-氨基膦酸酯的合成

卡巴奇尼克-菲尔兹反应,是合成α-氨基膦酸酯最实用的方法之一,通常需要各种催化剂 . 1,3-双(4-甲基苯基)-1H-吡唑并[4,3-c]喹啉可能可用于此目的,但需要进一步研究以证实这种应用。

安全和危害

属性

IUPAC Name |

1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3/c1-16-7-11-18(12-8-16)23-21-15-25-22-6-4-3-5-20(22)24(21)27(26-23)19-13-9-17(2)10-14-19/h3-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEXPERAQPIONV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

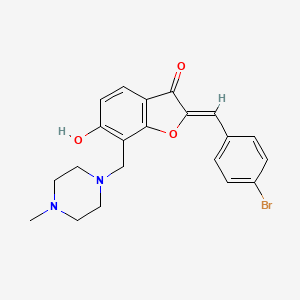

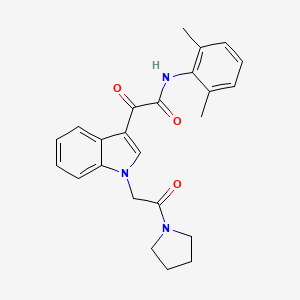

![2-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2425426.png)

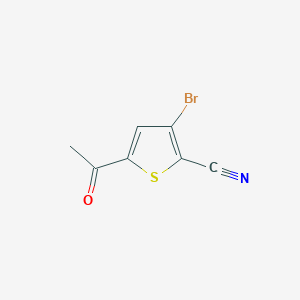

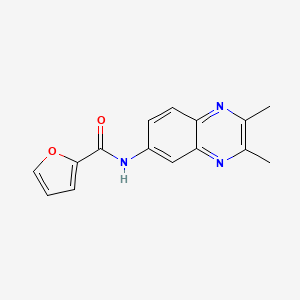

![[1-(2-Chloropyridin-3-yl)cyclopropyl]methanol](/img/structure/B2425427.png)

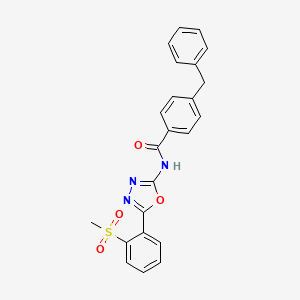

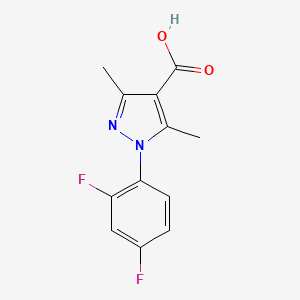

![N-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B2425437.png)

![4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/no-structure.png)

![2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2425442.png)